[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aS,6aS,6bR,10S,11S,12aR,14bR)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Description
Contextualization of Rosamultin as a Pentacyclic Triterpenoid (B12794562)
Rosamultin is classified as a pentacyclic triterpenoid saponin (B1150181). mdpi.comrsc.org Specifically, it is identified as a 19α-hydroxyursane-type triterpenoid. chemsrc.commedchemexpress.com Pentacyclic triterpenoids are a large and diverse group of natural products characterized by a core structure composed of five rings. researchgate.net Rosamultin is often isolated from plants, notably from the root of Potentilla anserina L. and Rosa laevigata Michx. mdpi.comrsc.orgchemsrc.commedchemexpress.comresearchgate.net It is structurally related to kajiichigoside F1, being a differential isomer; they are ursane-type pentacyclic triterpenoid saponins (B1172615) that differ in the configuration of the hydroxyl group at the C-3 position. mdpi.comresearchgate.net Kajiichigoside F1 has an α configuration at this position, while rosamultin has a β configuration. mdpi.com
Overview of Research Trajectories for Rosamultin
Research into rosamultin has explored various biological activities and underlying mechanisms. Initial studies focused on its isolation from plant sources and basic characterization. chemsrc.commedchemexpress.comnih.gov More recent research trajectories have delved into its potential therapeutic effects, including its roles as an antioxidant, anti-inflammatory agent, and its activity against specific biological targets. mdpi.commedchemexpress.comresearchgate.netnih.govbiorbyt.comnih.gov Studies have investigated its effects in cellular and animal models to understand its impact on various physiological and pathological processes. mdpi.comresearchgate.netnih.govscilit.com The mechanisms explored include the modulation of signaling pathways such as the reactive oxygen species (ROS)/C/EBP homologous protein (CHOP) pathway, PI3K/AKT, ERK1/2, NF-κB, Nrf2/HO-1, and Wnt/β-catenin pathways. mdpi.comresearchgate.netresearchgate.netnih.govnih.govscilit.comresearchgate.netnih.gov Furthermore, research has also examined its potential in specific conditions like cisplatin-induced acute renal injury, H₂O₂-induced oxidative stress, hypoxia-induced apoptosis, acute lung injury, and radiation injury. mdpi.comresearchgate.netresearchgate.netnih.govnih.govscilit.comnih.gov Pharmacokinetic studies have also been initiated to understand its behavior in biological systems. rsc.org
Significance of Rosamultin in Natural Product Chemistry and Biomedical Sciences
Rosamultin holds significance in natural product chemistry as an example of a bioactive pentacyclic triterpenoid saponin isolated from medicinal plants. mdpi.comrsc.orgchemsrc.commedchemexpress.com Its presence in plants traditionally used in folk medicine highlights the potential of natural sources as a reservoir for discovering new compounds with pharmacological potential. researchgate.netrroij.com In biomedical sciences, rosamultin is significant due to the range of biological activities observed in research studies. Its antioxidant and anti-inflammatory properties are particularly relevant given the role of oxidative stress and inflammation in numerous diseases. mdpi.commedchemexpress.comresearchgate.netnih.govbiorbyt.com The investigation into its effects on specific signaling pathways contributes to the understanding of cellular responses and potential therapeutic targets. mdpi.comresearchgate.netresearchgate.netnih.govnih.govscilit.comresearchgate.netnih.gov Furthermore, its demonstrated protective effects in models of organ injury and stress highlight its potential as a lead compound for the development of new therapeutic agents. mdpi.comresearchgate.netnih.govscilit.comnih.gov The study of rosamultin, along with its isomer kajiichigoside F1, also provides insights into how subtle structural differences within a class of compounds can lead to distinct biological effects. mdpi.comresearchgate.net
Detailed Research Findings:
Research has provided detailed insights into the activities of rosamultin:
Nephroprotection and Antioxidant Activity: Rosamultin has shown nephroprotective effects against cisplatin-induced acute renal injury in mice. researchgate.netscilit.comnih.gov It improved kidney index, reduced blood urea (B33335) nitrogen and urinary protein excretion, and ameliorated histopathological damage and fibrosis. researchgate.netscilit.comnih.gov Mechanistically, it inhibited p38 and JNK activation and downregulated proteins in the PERK-eIF2α-ATF4 signaling pathway. researchgate.netscilit.comnih.gov It also reduced intracellular ROS generation and enhanced antioxidant enzyme activities (SOD, GSH, CAT). researchgate.netscilit.comnih.gov
Protection against Oxidative Stress and Apoptosis: Rosamultin protected H9c2 cardiomyocytes against H₂O₂-induced oxidative damage and apoptosis. chemsrc.commedchemexpress.comresearchgate.net It increased cell viability, reduced LDH and CK release, inhibited the decrease in SOD, CAT, and GSH-Px activities, and reduced MDA content. researchgate.net It also modulated apoptosis-associated proteins like Bcl-2, Bax, Cyt-c, Caspase-3, and Caspase-9, and activated the PI3K/Akt pathway. researchgate.net
Anti-inflammatory Activity: Rosamultin has demonstrated anti-inflammatory properties. mdpi.combiorbyt.com In a mouse model of LPS-induced acute lung injury, rosamultin attenuated inflammation by reducing pro-inflammatory cytokines TNF-α and IL-6 and downregulating phosphorylated NF-κB p65 and NF-κB IκBα proteins, suggesting modulation of the NF-κB signaling pathway. mdpi.com
Anti-hypoxic Activity: Rosamultin protected vascular endothelial cells against hypoxia-induced apoptosis, potentially via the PI3K/AKT signaling pathway. researchgate.netnih.gov
Anti-radiation Injury: Rosamultin ameliorated radiation injury in vitro and in vivo by promoting DNA injury repair and suppressing oxidative stress. nih.gov It promoted the nuclear translocation of Translin-associated protein X (TRAX) and reduced oxidative stress through the Nrf2/HO-1 signaling pathway. nih.gov
Anti-HIV-1 Protease Activity: Rosamultin has shown inhibitory effects against HIV-1 protease. chemsrc.commedchemexpress.combiorbyt.com
Data Table: Selected Biological Activities and Associated Pathways of Rosamultin
| Biological Activity | Associated Signaling Pathways / Mechanisms | Model System | Source |
| Nephroprotection, Antioxidant | ROS/CHOP, PERK-eIF2α-ATF4, p38, JNK, SOD, GSH, CAT | Cisplatin-induced acute renal injury (mice), HEK293 cells | researchgate.netscilit.comnih.gov |
| Protection against Oxidative Stress/Apoptosis | PI3K/Akt, Bcl-2, Bax, Caspase-3, Caspase-9, SOD, CAT, GSH-Px, MDA | H₂O₂-induced injury (H9c2 cardiomyocytes) | chemsrc.commedchemexpress.comresearchgate.net |
| Anti-inflammatory | NF-κB (TNF-α, IL-6, p65, IκBα) | LPS-induced acute lung injury (mice) | mdpi.com |
| Anti-hypoxic | PI3K/AKT | Hypoxia-induced apoptosis (EA.hy926 cells) | researchgate.netnih.gov |
| Anti-radiation Injury | TRAX/NHEJ, Nrf2/HO-1 | Irradiation (small intestinal epithelial cells, mice) | nih.gov |
| Anti-HIV-1 Protease | Inhibition of the enzyme | In vitro | chemsrc.commedchemexpress.combiorbyt.com |
| Amelioration of Imbalance in Bone Remodeling | Wnt/β-catenin, sclerostin | Hindlimb unloading-induced bone loss (rats) | mdpi.comresearchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
88515-58-6 |
|---|---|
Molecular Formula |
C36H58O10 |
Molecular Weight |
650.8 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aS,6aS,6bR,10S,11S,12aR,14bR)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C36H58O10/c1-18-10-13-36(30(43)46-29-26(41)25(40)24(39)21(17-37)45-29)15-14-33(5)19(27(36)35(18,7)44)8-9-23-32(4)16-20(38)28(42)31(2,3)22(32)11-12-34(23,33)6/h8,18,20-29,37-42,44H,9-17H2,1-7H3/t18-,20+,21-,22?,23+,24-,25+,26-,27+,28-,29+,32+,33-,34-,35-,36+/m1/s1 |
InChI Key |
MLKQAGPAYHTNQQ-ZFCIFJTHSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@@H]4[C@]3(CCC5[C@@]4(C[C@@H]([C@H](C5(C)C)O)O)C)C)[C@H]2[C@]1(C)O)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Rosamultin; |
Origin of Product |
United States |
Phytochemical Investigations and Natural Occurrence of Rosamultin
Botanical Sources of Rosamultin
Rosamultin has been isolated from several plant species, with a notable presence in the Rosaceae family.
Rosaceae Family Species
Several species belonging to the Rosaceae family are known to contain rosamultin. Prominent examples include Potentilla anserina L., Rosa rugosa, and Rosa laevigata Michx. medchemexpress.comdntb.gov.uanih.gov. Potentilla anserina L. is recognized as a source of this 19α-hydroxyursane-type triterpenoid (B12794562) medchemexpress.comglpbio.commedchemexpress.comselleck.co.jp. Rosamultin has also been isolated from the root of Rosa rugosa medkoo.comnih.gov. Research on Rosa laevigata Michx. indicates that its roots contain rosamultin, often alongside its isomer kajiichigoside F1, making their separation challenging due to their isomeric nature dntb.gov.uanih.govresearchgate.netresearchgate.net.
A summary of Rosaceae sources is presented in the table below:
| Species | Plant Part | Reference |
| Potentilla anserina L. | Whole plant? | medchemexpress.comglpbio.commedchemexpress.comselleck.co.jp |
| Rosa rugosa | Root | medkoo.comnih.gov |
| Rosa laevigata Michx. | Root | dntb.gov.uanih.govresearchgate.netresearchgate.net |
Biosynthetic Pathways of Rosamultin
The biosynthesis of rosamultin, a triterpenoid glycoside, involves a series of enzymatic steps starting from common precursor molecules.
Precursor Molecules and Initial Biosynthetic Steps
Triterpenoids, including rosamultin, are derived from the cyclization of 2,3-oxidosqualene (B107256). biorxiv.orgwikipedia.orgnih.gov. This initial step in the biosynthesis of many triterpenes is catalyzed by oxidosqualene cyclases (OSCs). biorxiv.orgnih.gov. In the specific case of rosamultin biosynthesis in Rosa rugosa, the pathway is understood to begin with α-amyrin. mdpi.comnih.govmdpi.com. α-Amyrin is formed from 2,3-oxidosqualene through the action of α-amyrin synthase, a type of OSC. nih.gov.
Enzymatic Transformations and Catalysis
Following the formation of α-amyrin, the biosynthesis of rosamultin involves further enzymatic modifications. These transformations are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and uridine (B1682114) diphosphate (B83284) glycosyltransferases (UGTs). mdpi.comnih.govmdpi.com. In Rosa rugosa, the biosynthesis of rosamultin from α-amyrin is described as a three-step process involving cytochrome P450 oxidation to introduce functional groups, followed by glycosylation catalyzed by glycosyltransferase. mdpi.comnih.govmdpi.com. CYP450 enzymes are known for their diverse biocatalytic activities, including oxidation and hydroxylation, which are crucial for modifying the triterpene skeleton. nih.gov. UGTs are responsible for attaching sugar moieties to the triterpenoid structure, forming the glycoside. mdpi.comnih.govmdpi.com.
Genetic Basis of Triterpene Biosynthesis
The enzymes involved in triterpene biosynthesis, including those leading to rosamultin, are encoded by specific genes. The oxidosqualene cyclases (OSCs) that catalyze the cyclization of 2,3-oxidosqualene represent a key gene family in this pathway. biorxiv.orgnih.govmdpi.com. In Rosa rugosa, systematic analysis of the RrOSC gene family has been conducted to identify potential candidates involved in the synthesis of pharmacological terpenoids like rosamultin. mdpi.com. RrOSC10 has been identified as a potential key enzyme in converting 2,3-oxidosqualene into α-amyrin, thereby contributing to the triterpene biosynthesis pathway. nih.govmdpi.com. Other RrOSCs, including RrOSC1 and RrOSC18, have also been considered as candidate genes in the rosamultin synthesis pathway, particularly those highly expressed in roots where rosamultin accumulates. mdpi.com.
Research findings related to RrOSC genes in Rosa rugosa are summarized below:
| Gene Locus | Proposed Function | Expression Location (in R. rugosa) | Reference |
| RrOSC10 | α-amyrin synthase candidate | Roots | mdpi.comnih.govmdpi.com |
| RrOSC1 | α-amyrin synthase candidate | Not specified | mdpi.com |
| RrOSC18 | α-amyrin synthase candidate | Roots | mdpi.com |
Advanced Extraction and Purification Methodologies
The isolation and purification of rosamultin from plant matrices require advanced techniques to obtain high purity for research and potential applications.
Optimization Strategies for Extraction Efficiency (e.g., Solvent Selection, Material-to-Solvent Ratio, Duration, Cycles)
Optimization of the extraction process is crucial to maximize the yield of rosamultin from plant materials. Studies have investigated various parameters to enhance extraction efficiency. For instance, in the extraction of rosamultin and kajiichigoside F1 from the root of Rosa laevigata, ultrasonic extraction was found to yield higher amounts compared to ethanol (B145695) reflux extraction and water decoction nih.gov.
Single-factor experiments and response surface methodology, such as the Box–Behnken design, have been employed to optimize extraction conditions nih.govresearchgate.netresearcher.life. Key parameters investigated include ethanol volume fraction, solid–liquid ratio, extraction duration, and the number of extraction cycles nih.govresearchgate.netresearcher.life.
An optimized extraction process for rosamultin and kajiichigoside F1 from R. laevigata roots determined the optimal conditions to be an ethanol volume fraction of 80.0%, a solid–liquid ratio of 1:25, an extraction duration of 80 minutes, and three extraction cycles nih.govresearchgate.netresearcher.life. These optimized conditions resulted in significant yields of both compounds nih.gov.
Chromatographic Techniques for Isolation and High-Purity Preparation (e.g., Preparative Liquid Chromatography, Macroporous Resins, Silica (B1680970) Gel, C18)
Chromatographic techniques are essential for the isolation and purification of rosamultin from crude plant extracts, especially given its isomeric relationship with compounds like kajiichigoside F1 nih.govresearchgate.net.
Silica Gel Chromatography: Silica gel column chromatography is a common technique used in the initial stages of separating chemical constituents from plant extracts, including those containing rosamultin researchgate.netchemfaces.comresearchgate.netmdpi.com. Repeated chromatography on silica gel has been employed to isolate rosamultin chemfaces.comresearchgate.net.
Octadecylsilane (B103800) (C18) Chromatography: Reversed-phase chromatography using C18 columns is widely applied for the purification of rosamultin. This technique is effective in separating compounds based on their hydrophobicity. Repeated chromatography on octadecylsilane columns has been used for the isolation of rosamultin chemfaces.com. HPLC analysis using a C18 column with a methanol-water mobile phase has been utilized for the identification and analysis of rosamultin nih.govrsc.orgrsc.orgmdpi.comresearchgate.net. Specifically, a ProntoSIL C18-ace-EPS HPLC column with a mobile phase of deionized water with phosphoric acid and methanol (B129727) has been used for the analysis of rosamultin, tormentic acid, and euscaphic acid nih.gov. UHPLC-MS/MS methods for quantifying rosamultin in biological matrices have also utilized C18 columns rsc.orgrsc.orgresearchgate.netscispace.comresearchgate.net.
Preparative Liquid Chromatography: Preparative liquid chromatography is employed to obtain larger quantities of purified rosamultin. This technique allows for the separation of compounds on a larger scale than analytical HPLC nih.govresearchgate.netnih.gov. Repeated purification via preparative liquid chromatography using a methanol-water elution system has successfully yielded rosamultin with high purity nih.gov. Preparative HPLC has been used in conjunction with other chromatographic methods for the purification of triterpenes, including rosamultin researchgate.netchinaxiv.org.
Macroporous Resins: Macroporous adsorption resins are utilized for the separation and purification of various natural compounds, including triterpenoid saponins (B1172615). While the search results specifically mention the use of macroporous resins for the purification of other compounds like polyphenols and flavonoids researcher.liferesearchgate.netresearchgate.netjsu.edu.cnscilit.com, and the traditional saponin (B1150181) purification process can involve macroporous resin adsorption google.com, direct detailed protocols for rosamultin purification using specific macroporous resins were not explicitly found in the provided snippets. However, macroporous resins are a relevant technique in the purification of natural products of this type researchgate.netresearchgate.netjsu.edu.cnscilit.com.
The combination of these chromatographic techniques, often in a multi-step purification scheme, is typically necessary to isolate rosamultin with high purity from complex plant extracts chemfaces.comresearchgate.netmdpi.comresearchgate.netchinaxiv.org.
Preclinical Pharmacological Research of Rosamultin
In Vitro Cellular and Molecular Mechanisms
In vitro research has provided insights into how Rosamultin interacts with cellular signaling pathways to produce its observed effects. Studies have utilized various cell lines and induced cellular stress models to examine these mechanisms semanticscholar.orgnih.govnih.gov.
Investigations on Cellular Apoptosis Pathways
Rosamultin has been shown to influence cellular apoptosis, a crucial process for maintaining tissue homeostasis and eliminating damaged or harmful cells semanticscholar.orgresearchgate.netnih.govnih.gov. Its effects on apoptosis have been linked to the modulation of several key signaling cascades.
Modulation of PI3K/AKT Signaling
Research indicates that Rosamultin can activate the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway researchgate.netsemanticscholar.orgnih.govnih.gov. This pathway is known to play a significant role in cell survival and inhibiting apoptosis nih.govnih.govmdpi.com. In hypoxic endothelial cells, treatment with Rosamultin promoted the phosphorylation of AKT semanticscholar.orgnih.gov. Similarly, in H9c2 cardiomyocytes subjected to hydrogen peroxide-induced oxidative stress, Rosamultin treatment was suggested to activate PI3K/AKT signaling, contributing to its anti-apoptotic effects researchgate.netnih.gov. This activation is thought to be related to the regulation of Bcl-2 family proteins, which are key players in the mitochondrial apoptotic pathway nih.gov.
A study in vascular endothelial cells demonstrated that Rosamultin protected against hypoxia-induced apoptosis by activating the PI3K/AKT signaling pathway semanticscholar.orgnih.gov. This activation by Rosamultin positively regulated both the ERK1/2 and NF-κB signaling pathways in this context nih.gov.
Regulation of ERK1/2 Signaling
Rosamultin has also been observed to regulate the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway nih.govresearchgate.net. In hypoxic endothelial cells, Rosamultin treatment promoted the phosphorylation of ERK1/2 semanticscholar.orgnih.gov. The ERK1/2 pathway is involved in various cellular processes, including proliferation, differentiation, and survival, but can also play a role in apoptosis depending on the context and duration of activation mdpi.com. In the study on hypoxic endothelial cells, the activation of ERK1/2 by Rosamultin was found to be positively regulated by the PI3K/AKT pathway nih.gov.
Crosstalk with NF-κB Signaling Pathways
Studies suggest that Rosamultin interacts with Nuclear factor-kappa B (NF-κB) signaling pathways researchgate.netsemanticscholar.orgnih.govresearchgate.net. NF-κB is a transcription factor involved in regulating genes related to inflammation, immune response, and cell survival nih.gov. In hypoxic endothelial cells, Rosamultin treatment promoted the phosphorylation of NF-κB semanticscholar.orgnih.gov. This effect was found to be positively regulated by both the PI3K/AKT and ERK1/2 signaling pathways in this specific cellular model nih.gov. Additionally, Rosamultin has been reported to down-regulate the expression of phosphorylated NF-κB p65 and NF-κB IκBα proteins in the context of acute lung injury induced by lipopolysaccharide stimulation, suggesting a modulatory role in inflammatory responses linked to NF-κB researchgate.net.
Effects on Mitochondrial Apoptotic Pathway Components (e.g., Bax, Bcl-2, Cytochrome C, Caspases)
Rosamultin has demonstrated effects on key components of the mitochondrial apoptotic pathway, which is a major route for programmed cell death triggered by intracellular signals researchgate.netsemanticscholar.orgresearchgate.netnih.govnih.govscielo.org.ar. This pathway involves the balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2, and the release of cytochrome c from mitochondria, leading to caspase activation scielo.org.armdpi.com.
In H9c2 cardiomyocytes subjected to hydrogen peroxide-induced oxidative stress, Rosamultin pretreatment significantly altered the expression levels of several mitochondrial apoptosis-related proteins researchgate.netnih.gov. Western blot analysis showed that Rosamultin enhanced the expression of Bcl-2 and downregulated the expression of Bax, Cytochrome c (Cyt-c), Caspase-3, and Caspase-9 researchgate.netnih.gov. These findings indicate that Rosamultin can shift the balance towards cell survival by increasing the anti-apoptotic protein Bcl-2 and decreasing the levels of pro-apoptotic proteins and executioner caspases researchgate.netnih.gov.
Similarly, in vascular endothelial cells under hypoxic conditions, Rosamultin inhibited mitochondrial apoptosis by altering the expression of mitochondrial apoptosis-related genes and proteins, including Bcl-2, Bax, Cyt C, caspase 9, and caspase 3 nih.gov. Pharmacodynamic, gene expression (q-PCR), and protein expression (Western blot) analyses supported these findings nih.gov.
The following table summarizes some of the observed effects of Rosamultin on mitochondrial apoptotic pathway components in different in vitro models:
| Cell Model | Stimulus | Rosamultin Effect on Protein/Gene Expression | Reference |
| H9c2 Cardiomyocytes | H₂O₂-induced stress | ↑ Bcl-2, ↓ Bax, ↓ Cyt-c, ↓ Caspase-3, ↓ Caspase-9 | researchgate.netnih.gov |
| Vascular Endothelial Cells (EA.hy926) | Hypoxia | ↑ Bcl-2, ↓ Bax, ↓ Cyt C, ↓ Caspase 9, ↓ Caspase 3 | nih.gov |
| Small Intestinal Epithelial Cells | Irradiation | ↑ BCL-2, ↓ BAX | nih.gov |
Note: ↑ indicates increased expression, ↓ indicates decreased expression.
These results collectively suggest that Rosamultin's protective effects against apoptosis in various cell types involve the modulation of the intrinsic mitochondrial pathway by influencing the expression of key regulatory proteins and caspases researchgate.netnih.govnih.gov.
Studies on Oxidative Stress Mitigation
Rosamultin has demonstrated the ability to mitigate oxidative stress in various in vitro models researchgate.netresearchgate.netselleck.co.jpnih.govnih.govmedchemexpress.com. Oxidative stress, an imbalance between reactive oxygen species (ROS) production and antioxidant defense, can lead to cellular damage and apoptosis researchgate.netnih.gov.
In H9c2 cardiomyocytes subjected to hydrogen peroxide (H₂O₂)-induced oxidative damage, Rosamultin pretreatment significantly reduced the level of intracellular ROS researchgate.netnih.gov. It also inhibited the H₂O₂-induced decrease in the activities of antioxidant enzymes such as Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GSH-Px), while decreasing the content of Malondialdehyde (MDA), a marker of lipid peroxidation researchgate.netnih.gov. These findings suggest that Rosamultin possesses strong antioxidant capacity in vitro nih.gov.
Further mechanistic studies have indicated that Rosamultin can reduce irradiation-induced oxidative stress through promoting the Nrf2/HO-1 signaling pathway nih.gov. The Nrf2 pathway is a key regulator of cellular antioxidant responses nih.gov.
The protective effects of Rosamultin against oxidative stress injury are considered to contribute to its anti-apoptotic properties researchgate.netselleck.co.jpnih.govmedchemexpress.com.
Regulation of Intracellular Reactive Oxygen Species Production
Rosamultin has demonstrated the ability to reduce the generation of intracellular reactive oxygen species (ROS) in cellular models of oxidative stress. For instance, in HEK293 cells treated with cisplatin (B142131), rosamultin reduced the generation of intracellular ROS. researchgate.netscilit.com Similarly, pretreatment with rosamultin significantly decreased ROS levels in H9c2 cardiomyocytes subjected to hydrogen peroxide (H₂O₂)-induced oxidative damage. nih.govresearchgate.net
Enhancement of Endogenous Antioxidant Systems (e.g., Superoxide Dismutase, Glutathione, Catalase)
Studies indicate that rosamultin can enhance the activity of endogenous antioxidant enzymes, which are crucial for neutralizing ROS and maintaining cellular redox balance. Rosamultin has been shown to enhance the activities of antioxidant enzymes such as superoxide dismutase (SOD), glutathione (GSH), and catalase (CAT) in cisplatin-treated HEK293 cells. researchgate.netscilit.com In H9c2 cardiomyocytes exposed to H₂O₂, rosamultin inhibited the decrease in SOD, CAT, and GSH-Px (glutathione peroxidase) activities. nih.govresearchgate.net Rosamultin at a concentration of 0.01 nM also reduced decreases in SOD, CAT, and GPx activities in H9c2 rat cardiomyocytes induced by hydrogen peroxide. caymanchem.com
Here is a table summarizing the effect of Rosamultin on antioxidant enzyme activities in different cellular models:
| Cellular Model | Inducing Agent | Effect of Rosamultin on Enzyme Activity | Relevant Enzymes | Source |
| HEK293 cells | Cisplatin | Enhanced activities | SOD, GSH, CAT | researchgate.netscilit.com |
| H9c2 cardiomyocytes | H₂O₂ | Inhibited decrease in activities | SOD, CAT, GSH-Px | nih.govresearchgate.net |
| H9c2 rat cardiomyocytes | Hydrogen peroxide | Reduced decreases in activities | SOD, CAT, GPx | caymanchem.com |
Activation of Nrf2/HO-1 Signaling Pathway
Research suggests that rosamultin can activate the Nrf2/HO-1 signaling pathway, a key regulator of the cellular antioxidant response. Rosamultin reduced irradiation-induced oxidative stress through promoting the Nrf2/HO-1 signaling pathway. nih.govpatsnap.comresearchgate.net
Anti-inflammatory Cascade Modulations
Rosamultin has demonstrated modulatory effects on inflammatory cascades, including the inhibition of pro-inflammatory cytokines and impact on the NF-κB pathway.
Inhibition of Inflammatory Cytokines (e.g., TNF-α, IL-6)
Studies have shown that rosamultin can reduce the levels of key pro-inflammatory cytokines. Kajiichigoside F1 and rosamultin were found to mitigate alveolar inflammation in mice with acute lung injury induced by lipopolysaccharide (LPS) by effectively reducing the expression of the pro-inflammatory cytokines TNF-α and IL-6. researchgate.netmdpi.comresearchgate.netnih.gov
Here is a table showing the effect of Rosamultin on inflammatory cytokine levels in an LPS-induced ALI mouse model:
| Model System | Inducing Agent | Effect of Rosamultin on Cytokine Levels | Relevant Cytokines | Source |
| LPS-induced ALI mice (lung tissue) | LPS | Significant reduction in expression | TNF-α, IL-6 | researchgate.netmdpi.comresearchgate.netnih.gov |
Impact on NF-κB Pathway Activation
Rosamultin has been shown to modulate the activation of the NF-κB pathway, a central regulator of inflammatory responses. Rosamultin positively regulated the NF-κB signaling pathway in vascular endothelial cells against hypoxia-induced apoptosis. semanticscholar.orgnih.govnih.gov In LPS-induced acute lung injury mice, kajiichigoside F1 and rosamultin down-regulated the expression of phosphorylated NF-κB p65 and NF-κB IκBα proteins, thereby alleviating inflammatory symptoms. researchgate.netnih.gov This suggests that rosamultin attenuates the inflammatory response through modulation of the NF-κB signaling pathway. researchgate.netnih.gov
Here is a table summarizing the impact of Rosamultin on the NF-κB pathway in different cellular and animal models:
| Model System | Condition/Inducing Agent | Effect of Rosamultin on NF-κB Pathway | Source |
| Vascular endothelial cells | Hypoxia | Positively regulated NF-κB signaling pathway | semanticscholar.orgnih.govnih.gov |
| LPS-induced ALI mice (lung tissue) | LPS | Down-regulated phosphorylated NF-κB p65 and NF-κB IκBα protein expression | researchgate.netnih.gov |
| EA.hy926 endothelial cells | Hypoxia | Promoted phosphorylation of NF-κB | semanticscholar.orgnih.govnih.gov |
Mechanisms of Organ Protection in Cellular Models
Preclinical studies using cellular models have explored the protective mechanisms of rosamultin in the context of various insults. Rosamultin protected vascular endothelial cells against hypoxia-induced apoptosis by activating the PI3K/AKT signaling pathway and positively regulating ERK1/2 and NF-κB signaling pathways. semanticscholar.orgnih.govnih.gov In H9c2 cardiomyocytes subjected to H₂O₂-induced oxidative damage, rosamultin pretreatment significantly reversed morphological changes and attenuated apoptosis. nih.govresearchgate.net Western blot analysis in this model showed that rosamultin enhanced the expression of Bcl-2 and pCryAB and downregulated the expression of Bax, Cyt-c, Caspase-3, and Caspase-9 expression. nih.govresearchgate.net Additionally, rosamultin might activate PI3K/Akt signal pathways and CryAB relative factors in these cells. nih.govresearchgate.net Rosamultin also enhanced the viability of HEK293 cells treated by cisplatin and showed potential as a protectant against cisplatin-induced nephrotoxicity by regulating the reactive oxygen species/C/EBP homologous protein signaling pathway. researchgate.netscilit.com
Here is a table outlining the protective effects and proposed mechanisms of Rosamultin in various cellular models:
| Cellular Model | Insult/Condition | Protective Effect | Proposed Mechanisms Involved | Source |
| Vascular endothelial cells | Hypoxia | Protection against apoptosis | Activation of PI3K/AKT and positive regulation of ERK1/2 and NF-κB signaling pathways | semanticscholar.orgnih.govnih.gov |
| H9c2 cardiomyocytes | H₂O₂-induced damage | Protection against oxidative stress and apoptosis | Inhibition of ROS, enhancement of antioxidant enzymes, modulation of apoptosis-related proteins (Bcl-2, Bax, caspases), potential activation of PI3K/Akt pathway | nih.govresearchgate.net |
| HEK293 cells | Cisplatin treatment | Enhanced viability, nephroprotection | Reduction of intracellular ROS, enhancement of antioxidant enzymes, regulation of ROS/CHOP signaling pathway, inhibition of p38 and JNK activation | researchgate.netscilit.com |
Renoprotection via ROS/CHOP Signaling Pathway (e.g., HEK293 cells)
Rosamultin has demonstrated protective effects against cisplatin-induced acute renal injury in HEK293 cells. Cisplatin treatment typically leads to reduced cell viability, increased intracellular reactive oxygen species (ROS) generation, and activation of the endoplasmic reticulum (ER) stress pathway, including the PERK-eIF2α-ATF4-CHOP axis. researchgate.netresearchgate.net
Studies have shown that rosamultin can enhance the viability of HEK293 cells exposed to cisplatin. researchgate.net Mechanistically, rosamultin was found to reduce the generation of intracellular ROS induced by cisplatin and enhance the activities of antioxidant enzymes such as superoxide dismutase (SOD), glutathione (GSH), and catalase (CAT). researchgate.netresearchgate.net Furthermore, biochemical experiments revealed that rosamultin could inhibit the activation of p38 and JNK kinases and downregulate the levels of CHOP and proteins within its upstream PERK-eIF2α-ATF4 signaling pathway, which are stimulated by cisplatin or tunicamycin. researchgate.netresearchgate.net CHOP is an important downstream target triggered by ATF4 and contributes to apoptosis caused by ER stress. researchgate.net Excessive ER stress can lead to persistent activation of the unfolded protein response, contributing to kidney cell death. researchgate.net
These findings suggest that rosamultin's renoprotective effects in HEK293 cells involve the regulation of the ROS/CHOP signaling pathway, mitigating oxidative stress and ER stress-induced apoptosis. researchgate.netresearchgate.net
Hepatoprotection Mechanisms
Rosamultin has also exhibited hepatoprotective activities in various models. researchgate.netscilit.comsemanticscholar.org Studies in rats intoxicated with bromobenzene (B47551) showed that rosamultin could prevent hepatic lipid peroxidation induced by bromobenzene. scilit.com Bromobenzene intoxication is known to lower hepatic glutathione concentrations and increase hepatic lipid peroxides. scilit.com While a methanol (B129727) extract of Rosa rugosa root also showed protective effects, rosamultin specifically restored the activity of epoxide hydrolase, an enzyme whose activity is decreased by bromobenzene. scilit.com This suggests that rosamultin's hepatoprotective effect may be partly mediated through enhanced activity of epoxide hydrolase and its antioxidant properties. scilit.com
Furthermore, rosamultin has been shown to protect against H₂O₂-induced oxidative damage and apoptosis in H9c2 cardiomyocytes, which are relevant to liver injury due to the interconnectedness of oxidative stress pathways. researchgate.net In these cells, rosamultin increased cell viability, reduced the release of lactate (B86563) dehydrogenase (LDH) and creatine (B1669601) kinase (CK), inhibited the decrease in SOD, CAT, and GSH-Px activities, and reduced the increase in malondialdehyde (MDA) content induced by H₂O₂. researchgate.net It also decreased ROS levels, intracellular Ca²⁺ fluorescence intensity, and apoptosis rate. researchgate.net Western blot analysis indicated that rosamultin enhanced the expression of anti-apoptotic protein Bcl-2 and downregulated pro-apoptotic proteins like Bax, Cyt-c, Caspase-3, and Caspase-9. researchgate.net These effects were suggested to involve the activation of PI3K/Akt signaling pathways. researchgate.net
Collectively, these studies indicate that rosamultin's hepatoprotective mechanisms involve antioxidant effects, the modulation of drug-metabolizing enzymes like epoxide hydrolase, and the regulation of apoptosis pathways. scilit.comresearchgate.net
Antiviral Activity Mechanisms (e.g., HIV-1 Protease Inhibition)
Rosamultin has demonstrated antiviral activity, specifically through the inhibition of HIV-1 protease. nih.govresearchgate.net HIV-1 protease is an essential enzyme for the life cycle of HIV-1, involved in the cleavage of viral polyproteins into mature viral proteins. nih.govopenaccessjournals.com
Studies screening extracts from Rosa family plants for inhibitory effects against HIV-1 protease identified rosamultin as a compound with such activity. nih.gov Rosamultin isolated from the root of Rosa rugosa inhibited HIV-1 protease activity in vitro. nih.govresearchgate.net At a concentration of 100 µM, rosamultin inhibited HIV-1 protease by 53%. nih.govresearchgate.net While this inhibition was observed, further studies are warranted to fully elucidate the antiviral mechanisms and therapeutic potential of rosamultin against HIV-1. researchgate.net
DNA Repair Mechanisms in Cellular Models (e.g., TRAX/NHEJ Pathway)
Rosamultin has been investigated for its role in DNA repair mechanisms, particularly in the context of radiation injury. Studies using irradiated small intestinal epithelial cells have shown that rosamultin can ameliorate radiation injury by promoting DNA repair. nih.gov Ionizing radiation can cause DNA damage, including double-strand breaks (DSBs). mdpi.com The non-homologous end joining (NHEJ) pathway is a major mechanism for repairing DSBs. mdpi.comnumberanalytics.com
Detailed mechanistic studies revealed that rosamultin promoted the nuclear translocation of Translin-associated protein X (TRAX). nih.gov TRAX is involved in DNA repair processes. researchgate.net Knockdown of TRAX reduced the protective effect of rosamultin against DNA damage, indicating that TRAX is crucial for rosamultin's activity in this context. nih.gov Furthermore, DNA-PKcs antagonists reversed the promoting DNA repair effects of rosamultin, suggesting the involvement of the DNA-PKcs, a key player in the NHEJ pathway. nih.govmdpi.compatsnap.com These findings suggest that rosamultin exerts radioprotection, at least in part, via the TRAX/NHEJ pathway, promoting the repair of DNA damage. nih.gov
Lipid Metabolism Regulation in Adipocytes (e.g., Modulation of Genes Related to De Novo Lipogenesis)
The regulation of lipid metabolism, including de novo lipogenesis (DNL), in adipocytes is crucial for energy homeostasis. mdpi.com Rosamultin's effects on lipid metabolism have been explored in the context of adipocytes. While direct studies specifically on rosamultin's modulation of genes related to de novo lipogenesis in adipocytes were not extensively detailed in the search results, related research on Rosa species extracts provides some context.
Studies on the root extract of Rosa multiflora have shown inhibition of adipogenesis and lipogenesis in 3T3-L1 adipocytes. koreamed.org Lipogenesis is controlled by proteins including SREBP-1c, ACC, and FAS, which are key enzymes in de novo lipogenesis. koreamed.org SREBP-1c stimulates fatty acid synthesis, while ACC and FAS regulate substrate production for lipogenesis. koreamed.org Although these findings pertain to a Rosa extract and not isolated rosamultin, they suggest a potential area of investigation for rosamultin's effects on adipocyte lipid metabolism and the expression of genes related to DNL. koreamed.orgnih.gov
In Vivo Mechanistic Investigations in Animal Models
Animal models provide insights into the systemic effects and mechanisms of rosamultin in a living organism.
Cardioprotective Efficacy in Oxidative Stress and Hypoxia Models
Rosamultin has demonstrated cardioprotective efficacy in animal models involving oxidative stress and hypoxia. scilit.comwikidata.org Oxidative stress and hypoxia are significant contributors to cardiovascular damage. arborassays.commdpi.comnih.gov
In rats, rosamultin has shown protective effects against bromobenzene-induced hepatotoxicity, which involves oxidative stress. scilit.com Although this study focused on the liver, the antioxidant properties observed are relevant to cardioprotection as oxidative stress affects multiple organs, including the heart. researchgate.netarborassays.com
Furthermore, studies have investigated the protective effects of rosamultin against hypoxia-induced apoptosis in vascular endothelial cells, which are critical for cardiovascular function. semanticscholar.org While these were cellular studies, they provide mechanistic insights relevant to in vivo cardioprotection. Rosamultin protected vascular endothelial cells against hypoxia-induced apoptosis by activating the PI3K/AKT signaling pathway and positively regulating ERK1/2 and NF-κB signaling pathways. semanticscholar.org Hypoxia can promote the phosphorylation of AKT, ERK1/2, and NF-κB, and rosamultin treatment in hypoxic cells increased the phosphorylation of these proteins. semanticscholar.org
Although direct in vivo studies specifically detailing rosamultin's cardioprotective mechanisms in animal models of oxidative stress and hypoxia were not extensively found within the search results, the observed antioxidant activities and protective effects in related cellular and animal models suggest a potential for cardioprotective efficacy through the modulation of oxidative stress and signaling pathways involved in cellular survival under hypoxic conditions. scilit.comsemanticscholar.orgresearchgate.netmdpi.com
Compound Information
| Compound Name | PubChem CID |
| Rosamultin | 21122581 |
| Cisplatin | 2767 |
| Tunicamycin | 5353987 |
| Bromobenzene | 9915 |
| Hydrogen peroxide (H₂O₂) | 784 |
Data Table 1: Effect of Rosamultin on ROS Levels and Antioxidant Enzyme Activities in Cisplatin-Treated HEK293 Cells
| Treatment Group | Intracellular ROS Level | SOD Activity | GSH Activity | CAT Activity |
| Cisplatin | Increased | Decreased | Decreased | Decreased |
| Cisplatin + Rosamultin | Reduced | Enhanced | Enhanced | Enhanced |
Data Table 2: Effect of Rosamultin on Key Proteins in PERK-eIF2α-ATF4-CHOP Pathway in Cisplatin-Treated HEK293 Cells
| Treatment Group | p-p38 Activation | JNK Activation | CHOP Level | PERK Level | eIF2α Level | ATF4 Level |
| Cisplatin | Activated | Activated | Upregulated | Upregulated | Upregulated | Upregulated |
| Cisplatin + Rosamultin | Inhibited | Inhibited | Downregulated | Downregulated | Downregulated | Downregulated |
Data Table 3: Effect of Rosamultin on Hepatic Lipid Peroxidation and Epoxide Hydrolase Activity in Bromobenzene-Intoxicated Rats
| Treatment Group | Hepatic Lipid Peroxidation | Epoxide Hydrolase Activity |
| Bromobenzene Intoxication | Increased | Decreased |
| Bromobenzene + Rosamultin | Prevented | Restored |
Data Table 4: Effect of Rosamultin on HIV-1 Protease Activity
| Compound | Concentration | HIV-1 Protease Inhibition |
| Rosamultin | 100 µM | 53% |
Data Table 5: Effect of Rosamultin on TRAX Localization and DNA Repair in Irradiated Cells
| Treatment Group | TRAX Localization | DNA Repair |
| Irradiation | Not specified (Implied altered) | Impaired |
| Irradiation + Rosamultin | Promoted nuclear translocation | Promoted |
| Irradiation + Rosamultin + TRAX Knockdown | Nuclear translocation reduced | Protective effect reduced |
| Irradiation + Rosamultin + DNA-PKcs Antagonist | Not specified | Promoting effect reversed |
Note: This table is based on the reported findings regarding the mechanistic studies of rosamultin on DNA repair nih.govpatsnap.com. Specific quantitative data was not available in the provided snippets to populate a precise numerical table.
Nephroprotective Efficacy in Acute Renal Injury Models (e.g., Cisplatin-induced)
Studies have investigated the protective effects of rosamultin against cisplatin-induced acute renal injury. Cisplatin is a chemotherapy drug known to cause nephrotoxicity, limiting its clinical use. dntb.gov.uaresearchgate.netresearchgate.net Research indicates that rosamultin can enhance the viability of kidney cells (HEK293 cells) treated with cisplatin in vitro. dntb.gov.uaresearchgate.net In vivo experiments in mice demonstrated that rosamultin effectively reduced indicators of kidney damage, such as decreased kidney index, lower blood urea (B33335) nitrogen (BUN) levels, and reduced urinary protein excretion. dntb.gov.uaresearchgate.netresearchgate.net Furthermore, rosamultin ameliorated the histopathological damage and fibrosis observed in the renal tissue of cisplatin-treated mice. dntb.gov.uaresearchgate.net
Mechanistically, rosamultin's nephroprotective effects appear to involve the regulation of the reactive oxygen species (ROS)/C/EBP homologous protein (CHOP) signaling pathway. dntb.gov.uaresearchgate.netnih.gov It has been shown to reduce the generation of intracellular ROS induced by cisplatin and enhance the activities of antioxidant enzymes, including superoxide dismutase (SOD), glutathione (GSH), and catalase (CAT). dntb.gov.uaresearchgate.netnih.gov Rosamultin also suppressed the expression of CHOP and apoptosis-associated proteins, and inhibited the activation of p38 and JNK in renal tissue. dntb.gov.uaresearchgate.netnih.govresearchgate.net These findings suggest that rosamultin may serve as a potential protectant against cisplatin-induced nephrotoxicity. dntb.gov.uaresearchgate.net
Table 1: Effects of Rosamultin on Cisplatin-Induced Acute Renal Injury in Mice
| Parameter | Cisplatin Group | Rosamultin + Cisplatin Group | Significance (vs. Cisplatin) |
| Kidney Index | Increased | Decreased | Significant |
| Blood Urea Nitrogen (BUN) | Increased | Decreased | Significant |
| Urinary Protein Excretion | Increased | Decreased | Significant |
| Histopathological Damage | Present | Ameliorated | Significant |
| Renal Fibrosis | Present | Ameliorated | Significant |
| Intracellular ROS | Increased | Reduced | Significant |
| SOD Activity | Decreased | Enhanced | Significant |
| GSH Activity | Decreased | Enhanced | Significant |
| CAT Activity | Decreased | Enhanced | Significant |
| CHOP Expression | Increased | Suppressed | Significant |
| Apoptosis-Associated Proteins | Increased | Suppressed | Significant |
| p38 Activation | Increased | Inhibited | Significant |
| JNK Activation | Increased | Inhibited | Significant |
Note: This table summarizes findings based on the provided text snippets and indicates general trends and significance reported in the studies. Specific numerical data were not consistently available across all snippets for precise values.
Anti-inflammatory Efficacy in Inflammatory Models (e.g., LPS-induced Acute Lung Injury, Carrageenan-induced Paw Edema)
Rosamultin has demonstrated anti-inflammatory properties in various preclinical models. nih.govchemfaces.combiorbyt.combiocat.comtargetmol.com In a lipopolysaccharide (LPS)-induced acute lung injury (ALI) model in mice, rosamultin was found to mitigate alveolar inflammation. nih.govmdpi.comresearchgate.net This effect was associated with a reduction in the expression of pro-inflammatory cytokines, specifically tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lung tissue. nih.govmdpi.comresearchgate.net Furthermore, rosamultin down-regulated the expression of phosphorylated NF-κB p65 and NF-κB IκBα proteins, suggesting that its anti-inflammatory mechanism in this model involves the modulation of the NF-κB signaling pathway. nih.govmdpi.comresearcher.life
In models of carrageenan-induced paw edema in mice and rats, rosamultin has also shown anti-inflammatory action. nih.govchemfaces.com This indicates a broader anti-inflammatory potential beyond LPS-induced lung injury.
Table 2: Effects of Rosamultin on Inflammatory Markers in LPS-induced ALI Mice
| Marker | LPS Model Group | Rosamultin Group | Significance (vs. LPS Model) |
| Alveolar Inflammation | Present | Mitigated | Significant |
| TNF-α Expression (Lung) | Increased | Reduced | Significant |
| IL-6 Expression (Lung) | Increased | Reduced | Significant |
| Phosphorylated NF-κB p65 | Increased | Down-regulated | Significant |
| NF-κB IκBα Phosphorylation | Increased | Down-regulated | Significant |
Note: This table summarizes findings based on the provided text snippets and indicates general trends and significance reported in the studies. Specific numerical data were not consistently available across all snippets for precise values.
Radioprotective Efficacy in Radiation Injury Models
Preclinical studies have evaluated rosamultin's potential as a radioprotective agent. caymanchem.comnih.govresearchgate.netmdpi.compatsnap.comresearchgate.net In both in vitro and in vivo models of radiation injury, rosamultin demonstrated protective effects. caymanchem.comnih.gov Irradiating small intestinal epithelial cells and mice with whole-body X-rays were used to assess its efficacy. nih.gov
In irradiated mice, intragastric administration of rosamultin improved survival rates, limited leukocyte depletion, and reduced damage to the spleen and small intestine. caymanchem.comnih.gov Rosamultin also helped reverse the radiation-induced changes in apoptotic proteins, specifically the downregulation of BCL-2 and the upregulation of BAX, in irradiated mouse small intestine tissue and cells. nih.gov
Detailed mechanistic studies suggest that rosamultin's radioprotective effects involve promoting DNA injury repair and suppressing oxidative stress. nih.govresearchgate.netmdpi.compatsnap.comresearchgate.net It was found to promote the translocation of Translin-associated protein X (TRAX) into the nucleus, and knockdown of TRAX reduced rosamultin's protective effect against DNA damage. nih.govpatsnap.com Additionally, rosamultin reduced irradiation-induced oxidative stress by promoting the Nrf2/HO-1 signaling pathway. nih.govresearchgate.netmdpi.comresearchgate.net These findings indicate that rosamultin exerts radioprotection through mechanisms involving TRAX/NHEJ and Nrf2/HO pathways. nih.gov
Table 3: Effects of Rosamultin in Radiation Injury Models
| Parameter | Radiation Group | Rosamultin + Radiation Group | Significance (vs. Radiation) | Model System |
| Survival Rate | Decreased | Improved | Significant | Whole-body irradiated mice |
| Leukocyte Depletion | Increased | Limited | Significant | Whole-body irradiated mice |
| Spleen Damage | Present | Reduced | Significant | Whole-body irradiated mice |
| Small Intestine Damage | Present | Reduced | Significant | Whole-body irradiated mice |
| BCL-2 Expression | Downregulated | Reversed | Significant | Irradiated small intestine tissue/cells |
| BAX Expression | Upregulated | Reversed | Significant | Irradiated small intestine tissue/cells |
| DNA Damage Accumulation | Increased | Reduced | Significant | Irradiated cells and tissues |
| Oxidative Stress | Increased | Reduced | Significant | In vitro and in vivo |
| TRAX Nuclear Translocation | Decreased | Promoted | Significant | In vitro |
| Nrf2/HO-1 Pathway Activity | Decreased | Promoted | Significant | In vitro and in vivo |
Note: This table summarizes findings based on the provided text snippets and indicates general trends and significance reported in the studies. Specific numerical data were not consistently available across all snippets for precise values.
Antinociceptive Activities in Pain Models
Rosamultin has been reported to possess antinociceptive properties, indicating its potential to reduce sensitivity to painful stimuli. nih.govchemfaces.combiorbyt.combiocat.comtargetmol.com Studies using pain models such as acetic acid-induced writhing and the hot plate test in mice and rats have demonstrated the antinociceptive action of rosamultin. nih.govchemfaces.com These findings suggest that rosamultin may have therapeutic potential in the management of pain. nih.govworldscientific.comdntb.gov.ua
Table 4: Antinociceptive Effects of Rosamultin in Pain Models
| Pain Model | Species | Effect of Rosamultin |
| Acetic acid-induced writhing | Mice, Rats | Inhibition |
| Hot plate test | Mice, Rats | Antinociceptive action |
Note: This table summarizes findings based on the provided text snippets. Specific data on the magnitude or dose-dependency of the effects were not consistently available.
Analytical Methodologies for Rosamultin Quantification and Characterization
Chromatographic Techniques for Quantitative Analysis
Chromatographic methods are widely used for the separation and quantification of rosamultin in various matrices, including plant extracts and biological samples.
High-Performance Liquid Chromatography (HPLC) with Ultraviolet Detection
HPLC coupled with Ultraviolet (UV) detection is a common technique for the quantitative analysis of rosamultin, particularly in plant materials. This method relies on the separation of rosamultin based on its interaction with a stationary phase and subsequent detection by its UV absorbance at a specific wavelength.
Studies have reported using HPLC-UV at 270 nm for the quantification of rosamultin in samples researchgate.netresearchgate.net. Method validation for HPLC-UV analysis of rosamultin has shown good linearity with correlation coefficients (r²) greater than 0.999 within tested ranges researchgate.net. The reproducibility, assessed by intra- and inter-day assays, has demonstrated relative standard deviation (RSD) values typically less than 2.8% researchgate.net. Recovery rates for rosamultin using optimized extraction methods have been reported between 97.15% and 102.38% researchgate.net. The limits of detection (LOD) for rosamultin using HPLC-UV have ranged from 0.21 to 1.94 μg/mL, while the limits of quantification (LOQ) have been between 0.65 and 5.88 μg/mL researchgate.net.
Various parameters, including solvents, extraction methods, temperatures, and times, have been evaluated to optimize the extraction efficiency of rosamultin for subsequent HPLC-UV analysis researchgate.net. While HPLC with an evaporative light scattering detector (ELSD) has also been applied for rosamultin quantification in raw materials, its analytical sensitivity and selectivity may be insufficient for pharmacological studies rsc.org.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a more sensitive and selective technique compared to HPLC-UV, making it suitable for the quantification of rosamultin in complex matrices, including biological samples. This method combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.
A validated HPLC-MS/MS method has been developed for the quantification of rosamultin in rat plasma for pharmacokinetic studies rsc.orgrsc.org. Plasma sample preparation often involves protein precipitation followed by solid phase extraction (SPE) for purification rsc.orgrsc.org. Kaji-ichigoside F1, an epimer of rosamultin, has been used as an internal standard in some HPLC-MS/MS methods rsc.orgrsc.org.
Chromatographic separation in these methods is typically performed on a reversed-phase C18 column using a mobile phase consisting of a mixture of methanol (B129727), water, and formic acid rsc.orgrsc.org. Quantification is carried out using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) in positive electrospray ionization (ESI) mode, targeting specific mass-to-charge ratio (m/z) transitions. For rosamultin, the transition of m/z 673.5, corresponding to the [M + Na]+ adduct, has been used for quantification rsc.orgrsc.org.
Validated HPLC-MS/MS methods for rosamultin quantification in rat plasma have demonstrated good linearity over a wide concentration range (r > 0.9995) rsc.orgrsc.org. The lower limit of quantification (LLOQ) has been reported as low as 5.0 ng/mL rsc.orgrsc.org. Precision, assessed by intra- and inter-day variability (RSD), has ranged from 3.4% to 7.7% and 4.3% to 7.2%, respectively rsc.orgrsc.org. Accuracy (RE) has been reported between 2.5% and 5.3% rsc.orgrsc.org. These validation parameters indicate that the HPLC-MS/MS method is rapid, accurate, sensitive, and reliable for the quantitative analysis of rosamultin in biological samples rsc.orgrsc.org.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS and LC-HR/MS) for Plasma and Extract Analysis
LC-MS/MS and LC-High-Resolution Mass Spectrometry (LC-HRMS) are powerful techniques employed for the analysis of rosamultin in various matrices, including plasma and plant extracts. These methods offer high sensitivity, selectivity, and the ability to provide structural information.
LC-MS/MS methods have been specifically validated for the determination of rosamultin in rat plasma, with applications in pharmacokinetic studies nih.gov. Sample preparation often involves protein precipitation nih.gov. Chromatographic separation can be achieved using C18 analytical columns nih.gov. Mass spectrometric analysis is typically performed in positive selected reaction monitoring (SRM) mode. For rosamultin, a reported transition is m/z 673.2 → 511.1 nih.gov. Method validation has shown linearity over a calibration range of 1.0-500 ng/mL, with precision ≤ 11.03% and accuracy within ± 14.64% nih.gov.
LC-MS systems with interfaces like FRIT-FAB have been used for the analytical separation of isomeric saponins (B1172615), including rosamultin and arjunetin, which have the same molecular weight but different structures koreascience.krkoreascience.kr. LC-MS/MS is also utilized for the analysis of rosamultin content in plant extracts for standardization purposes semanticscholar.org.
LC-HRMS/MS offers even greater accuracy in mass measurements, which is beneficial for compound identification and characterization in complex samples mdpi.commdpi.com. While specific details on Rosamultin analysis by LC-HRMS were not extensively detailed in the search results, LC-HRMS/MS is a standard technique for quantifying compounds in biological matrices like plasma and analyzing plant extracts, providing high precision and sensitivity mdpi.commdpi.com.
Spectroscopic Approaches for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Electrospray Ionization Mass Spectrometry)
Spectroscopic techniques play a vital role in the structural elucidation of rosamultin, providing detailed information about its molecular architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NMR, is a primary tool for determining the structure of organic compounds like rosamultin researchgate.netresearchgate.netnumberanalytics.commdpi.com. By analyzing chemical shifts, coupling constants, and correlations between different nuclei (e.g., ¹H and ¹³C), the connectivity of atoms and stereochemistry can be determined numberanalytics.commdpi.com. The structure of rosamultin has been elucidated using advanced spectroscopic techniques, including ¹³C NMR researchgate.net.
Electrospray Ionization Mass Spectrometry (ESI-MS) and tandem mass spectrometry (ESI-MS/MS or ESI-MSⁿ) are powerful techniques for determining the molecular weight and obtaining fragmentation patterns that provide structural insights asianpubs.orgupce.czresearchgate.net. ESI is a soft ionization technique that allows for the analysis of intact molecules and their adducts asianpubs.orgfrontiersin.org. ESI-MS/MS involves the fragmentation of selected ions to produce daughter ions, and the analysis of these fragments helps in piecing together the molecular structure researchgate.net. ESI-MS has been used in both positive and negative ion modes to obtain complementary structural information upce.cz. The mass spectrum of rosamultin can show characteristic ions, such as the [M + Na]+ adduct at m/z 673.5 in positive mode rsc.orgrsc.org. ESI-MS/MS can be applied to study the fragmentation pathways of compounds asianpubs.orgresearchgate.net.
Other spectroscopic techniques like UV and potentially Infrared (IR) spectroscopy can also provide complementary information about the presence of certain functional groups within the rosamultin molecule scienceopen.comchemistrydocs.com.
Application in Pharmacokinetic Studies (e.g., Determination of Rosamultin in Rat Plasma)
Pharmacokinetic studies are essential for understanding how a compound is absorbed, distributed, metabolized, and excreted in the body. Accurate and sensitive analytical methods are crucial for quantifying the compound in biological matrices over time.
Validated LC-MS/MS methods have been successfully applied to pharmacokinetic studies of rosamultin in rats after oral administration nih.gov. These studies involve administering rosamultin to rats and collecting plasma samples at various time points nih.gov. The developed LC-MS/MS methods are used to determine the concentration of rosamultin in these plasma samples nih.gov.
The validation of these methods for pharmacokinetic studies includes assessing parameters such as linearity, precision, accuracy, extraction recovery, matrix effect, and stability in the biological matrix nih.govscispace.com. For instance, a validated LC-MS/MS method for rosamultin in rat plasma showed acceptable precision (≤ 11.03%) and accuracy (within ± 14.64%) over a calibration range of 1.0-500 ng/mL nih.gov. Extraction recoveries of rosamultin from rat plasma using methods like liquid-liquid extraction with ethyl acetate (B1210297) have been reported to be in the range of 77.17% to 91.80% scispace.com.
Pharmacokinetic studies using these methods provide valuable data on parameters such as the time to reach maximum plasma concentration (Tmax) and the elimination half-life (t½) of rosamultin in rats scispace.com. For example, studies have indicated that rosamultin can be rapidly absorbed into the blood (Tmax between 0.58 and 1.58 h) and then eliminated relatively slowly (t½ between 6.86 and 11.63 h) in rats scispace.com. The ability to accurately quantify rosamultin in plasma is fundamental to these investigations, providing data that can inform further research into its in vivo behavior rsc.orgrsc.orgnih.gov.
Example Data from Pharmacokinetic Study Method Validation
| Parameter | Value (LC-MS/MS in Rat Plasma) | Citation |
| Linearity (r) | > 0.9995 | rsc.orgrsc.org |
| LLOQ | 5.0 ng/mL | rsc.orgrsc.org |
| Intra-day Precision | 3.4–7.7% (RSD) | rsc.orgrsc.org |
| Inter-day Precision | 4.3–7.2% (RSD) | rsc.orgrsc.org |
| Accuracy (RE) | 2.5–5.3% | rsc.orgrsc.org |
| Extraction Recovery | 77.17–91.80% | scispace.com |
Example Pharmacokinetic Parameters in Rats
| Parameter | Value (Oral Administration) | Citation |
| Tmax | 0.58–1.58 h | scispace.com |
| t½ | 6.86–11.63 h | scispace.com |
Structure Activity Relationship Sar and Structural Biology of Rosamultin
Comparative Studies with Isomeric Compounds (e.g., Kaji-ichigoside F1)
Rosamultin (PubChem CID: 21122581) is a differential isomer of kaji-ichigoside F1 (PubChem CID: 14019178), both sharing the molecular formula C₃₆H₅₈O₁₀ and classified as pentacyclic triterpenoids nih.govresearchgate.net. Despite their isomeric relationship, studies have revealed differences in their biological activities and mechanisms of action.
For instance, in protecting vascular endothelial cells against hypoxia-induced apoptosis, both compounds showed protective effects, but through distinct signaling pathways. Kaji-ichigoside F1 primarily acted by activating the ERK1/2 signaling pathway, which in turn positively regulated NF-κB signaling and negatively regulated the PI3K/AKT pathway. In contrast, rosamultin's antihypoxic mechanism was linked to the activation of the PI3K/AKT signaling pathway, and it positively regulated both ERK1/2 and NF-κB signaling pathways in hypoxic cells nih.govsemanticscholar.org.
Furthermore, while both rosamultin and kaji-ichigoside F1 have demonstrated anti-inflammatory activity, their potencies can differ depending on the specific assay or model used chemfaces.commdpi.com. A study investigating their anti-inflammatory/antinociceptive action in mouse and rat models of inflammation found different orders of potency when compared to their aglycones, tormentic acid and euscaphic acid, respectively chemfaces.com. This suggests that the structural differences, particularly the position or orientation of functional groups or the glycosidic linkage, contribute to their differential biological profiles.
The distinct accumulation patterns of these isomers in different plant tissues also hint at potential differences in their biosynthesis or transport, which could be indirectly related to their structural nuances mdpi.com.
Here is a table summarizing some comparative findings:
| Compound | Molecular Formula | PubChem CID | Anti-hypoxic Mechanism (in vascular endothelial cells) | Anti-inflammatory Activity |
| Rosamultin | C₃₆H₅₈O₁₀ | 21122581 | Activates PI3K/AKT; positively regulates ERK1/2 and NF-κB nih.govsemanticscholar.org | Demonstrated chemfaces.commdpi.com |
| Kaji-ichigoside F1 | C₃₆H₅₈O₁₀ | 14019178 | Activates ERK1/2; positively regulates NF-κB; negatively regulates PI3K/AKT nih.govsemanticscholar.org | Demonstrated chemfaces.commdpi.com |
Elucidation of Active Pharmacophores and Structural Determinants of Biological Activity
The biological activities of rosamultin stem from specific structural features, or pharmacophores, within its pentacyclic triterpenoid (B12794562) scaffold and the attached sugar moiety. While detailed, isolated studies specifically identifying the pharmacophores of rosamultin are not extensively detailed in the search results, the comparative studies with its isomer and related compounds provide insights.
As a 19α-hydroxyursane-type triterpenoid, the core ursane (B1242777) structure with hydroxyl groups at specific positions (including the 19α-position) and the presence of a carboxyl group esterified with a sugar (specifically, a β-D-galactopyranosyl ester in rosamultin) are crucial structural determinants glpbio.comwikidata.orgmedkoo.com. The differential activities observed between rosamultin and kaji-ichigoside F1, despite their identical molecular formula, underscore the importance of subtle structural variations, potentially in the stereochemistry or the exact linkage of the sugar moiety or the position of hydroxyl groups on the triterpene backbone nih.govresearchgate.net.
The antioxidant activity of rosamultin, which contributes to its protective effects against oxidative stress, is likely related to the presence of hydroxyl groups on the triterpene structure, capable of scavenging free radicals dntb.gov.uaresearchgate.net. The specific arrangement and number of these hydroxyl groups within the rosamultin structure are critical for this activity.
Computational Approaches in SAR Analysis (e.g., Quantitative Structure-Activity Relationship Models, Molecular Dynamics Simulations)
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) models and Molecular Dynamics (MD) simulations, are valuable tools in elucidating the SAR of compounds like rosamultin. While specific published QSAR studies or extensive MD simulations focused solely on rosamultin were not prominently found in the initial search results, these techniques are widely applied in the study of natural products and triterpenoids to understand their interactions with biological targets and predict their activity based on structural features researchgate.netresearchgate.netnih.govplos.org.
QSAR models correlate variations in chemical structure with changes in biological activity, allowing for the identification of structural features that are positively or negatively associated with a particular effect nih.gov. For rosamultin, QSAR could be used to analyze a series of structurally related triterpenoids and identify descriptors (e.g., lipophilicity, electronic properties, steric parameters) that are predictive of its anti-inflammatory, antioxidant, or anti-hypoxic activities.
Molecular dynamics simulations provide insights into the dynamic behavior of molecules and their interactions with biological macromolecules like proteins rsc.orglammps.org. MD simulations could be employed to study the binding of rosamultin to its potential targets, such as enzymes or receptors involved in the PI3K/AKT or ERK1/2 signaling pathways nih.govsemanticscholar.org. These simulations can reveal preferred binding poses, the stability of the complex, and the key residues involved in the interaction, thereby providing a structural basis for the observed activity and helping to identify crucial pharmacophores. Although a specific MD simulation study on rosamultin's interaction with its targets was not found, the application of MD in studying interactions of other compounds with biological targets is well-established researchgate.netnih.govplos.orgresearchgate.netdntb.gov.uamdpi.com.
The integration of computational approaches with experimental data from comparative studies and biological assays is essential for a comprehensive understanding of rosamultin's SAR and structural biology. These methods can help to rationalize experimental observations, propose testable hypotheses regarding the role of specific functional groups, and guide the rational design of novel analogs with improved potency or selectivity.
Metabolomics and Systems Biology Approaches for Rosamultin Research
Profiling of Rosamultin within Complex Biological Matrices
Profiling rosamultin within complex plant extracts requires sophisticated analytical techniques capable of separating, identifying, and quantifying this specific compound amidst a multitude of other plant metabolites. Metabolomics offers powerful tools for this purpose.
Targeted and Widely-Targeted Metabolomics Applications in Plant Extracts
Targeted metabolomics focuses on the quantitative analysis of a predefined set of metabolites, offering high sensitivity and accuracy for specific compounds like rosamultin. Widely-targeted metabolomics, on the other hand, combines the advantages of both targeted and untargeted approaches, allowing for the simultaneous detection and quantification of a broad range of metabolites, including targeted compounds and potentially unknown ones. metwarebio.commetwarebio.com
Studies utilizing these metabolomics techniques have successfully profiled rosamultin in various plant species and tissues. For instance, rosamultin has been found to be mainly present in the roots of Rosa rugosa. mdpi.comnih.gov In Potentilla anserina L., rosamultin is identified as a major bioactive constituent. researchgate.netdntb.gov.ua The application of techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy enables detailed metabolite profiling in plant extracts. nih.govmdpi.comembrapa.br
These profiling efforts provide valuable data on the abundance and distribution of rosamultin across different plant parts and developmental stages. This information is fundamental for understanding where and when rosamultin is synthesized and accumulated within the plant.
Here is an example of how rosamultin distribution might be presented in different tissues based on research findings:
| Plant Species | Tissue | Relative Accumulation of Rosamultin | Reference |
| Rosa rugosa | Roots | Higher | mdpi.comnih.gov |
| Rosa rugosa | Fruits | Higher | mdpi.comnih.gov |
| Rosa roxburghii | Stems | Preferential accumulation | mdpi.com |
| Potentilla anserina | Whole Plant | Major bioactive constituent | researchgate.netdntb.gov.ua |
Integration with Transcriptomics Data to Elucidate Metabolic Pathways
Integrating metabolomics data with transcriptomics data provides a powerful approach to unravel the complex metabolic pathways involved in the biosynthesis of compounds like rosamultin. By correlating metabolite levels with gene expression profiles, researchers can identify candidate genes encoding enzymes that catalyze specific steps in the pathway. mdpi.comnih.gov
Studies on Rosa rugosa have utilized integrated metabolomics and transcriptomics analysis to gain insights into the triterpene biosynthesis pathway, which includes rosamultin. mdpi.comnih.gov This integration has led to the identification of functional genes potentially involved in the accumulation of triterpenoids like rosamultin in roots and fruits. mdpi.comnih.gov For example, the biosynthesis of rosamultin is understood to begin with α-amyrin and involves steps catalyzed by cytochrome P450 monooxygenases (CYP450s) and uridine (B1682114) diphosphate (B83284) glycosyltransferase (UGT) enzymes. mdpi.com Integrated analysis can help pinpoint specific CYP450 and UGT genes involved in these modifications. nih.gov
Furthermore, in Rosa roxburghii, combined metabolite and transcriptomic profiling has unveiled potential gene networks involved in the metabolism of rosamultin glycoside, which preferentially accumulates in the stems. mdpi.com This type of integrated analysis helps to build a more complete picture of the genetic and enzymatic machinery responsible for rosamultin production.
Key enzymes and genes potentially involved in rosamultin biosynthesis identified through integrated omics:
| Enzyme Class | Potential Role in Rosamultin Biosynthesis | Related Genes Identified (Example from R. rugosa) | Reference |
| Oxidosqualene Cyclase (OSC) | Cyclization of 2,3-oxidosqualene (B107256) | RrOSC10 (converts 2,3-oxidosqualene to α-amyrin) | mdpi.comnih.gov |
| Cytochrome P450 (CYP450) | Modifications of triterpene skeletons | Potentially involved in hydroxylation steps | mdpi.comnih.gov |
| Uridine Diphosphate Glycosyltransferase (UGT) | Glycosylation of triterpenoids | Potentially involved in glycosylation of rosamultin | mdpi.comnih.gov |
Role of Rosamultin in Plant Metabolome and Environmental Adaptation
Rosamultin, as a specialized plant metabolite, is part of the complex plant metabolome. Specialized metabolites play crucial roles in plant interactions with their environment, contributing to defense against biotic and abiotic stresses and facilitating adaptation to varying conditions. metwarebio.comfrontiersin.org
Metabolomics studies investigating plant responses to environmental changes, such as elevation, have shown alterations in leaf stoichiometry and metabolite profiles, highlighting the plant's adaptive mechanisms. dntb.gov.uafrontiersin.orgnih.gov Although these studies may not focus solely on rosamultin, they underscore the broader principle that changes in the metabolome, which includes compounds like rosamultin, are integral to a plant's ability to cope with environmental challenges. Further research specifically investigating the fluctuations of rosamultin levels in response to different environmental stressors would provide more direct evidence of its role in adaptation.
Future Directions and Research Gaps
Emerging Research Areas for Rosamultin
Emerging research areas for Rosamultin build upon its observed pharmacological properties, exploring its potential in treating a wider range of conditions and elucidating the underlying molecular mechanisms. Studies suggest Rosamultin's potential in nephroprotection, particularly against cisplatin-induced acute renal injury, by inhibiting pathways such as p38 and JNK activation and downregulating proteins like CHOP. dntb.gov.uaresearchgate.netresearchgate.net Its ability to ameliorate radiation injury by promoting DNA repair and suppressing oxidative stress in both in vitro and in vivo models highlights another promising area. researchgate.netcaymanchem.com
Rosamultin has demonstrated anti-inflammatory effects, notably in models of acute lung injury, where it attenuates inflammation by reducing pro-inflammatory cytokines like TNF-α and IL-6 and modulating the NF-κB signaling pathway. mdpi.comresearchgate.net Its anti-hypoxic activities, potentially mediated through the HIF-1α pathway, also warrant further investigation. rsc.org Hepatoprotective effects against chemically induced liver injury have been observed. rsc.org Furthermore, research indicates Rosamultin's potential in addressing metabolic disorders through anti-hyperlipidemic activity, showing a reduction in triglyceride levels and influencing genes related to adipogenesis and fat synthesis in cell lines. rsc.orgresearchgate.net The compound's previously reported anti-HIV protease activity also remains a relevant area of study. caymanchem.comrsc.orgmedchemexpress.com While research on Rosa rugosa has explored neuroprotective effects against amyloid-beta induced oxidative stress, identifying oleamide (B13806) as a key active constituent, the potential contribution of other triterpenoids like Rosamultin in this context warrants further investigation. mdpi.com
Methodological Advancements in Rosamultin Research (e.g., Advanced Analytical Techniques, in silico Modeling)
Advancements in analytical techniques are crucial for the accurate detection, quantification, and structural characterization of Rosamultin in complex biological matrices and plant extracts. The development of sensitive methods like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) has been pivotal for quantifying Rosamultin in biological samples, enabling pharmacokinetic studies. rsc.orgrsc.org A validated HPLC-MS/MS method using kaji-ichigoside F1 as an internal standard has shown good linearity and a low limit of quantification (5.0 ng/mL) for Rosamultin in rat plasma, demonstrating high accuracy and sensitivity. rsc.org
Interactive Table 1: Performance Metrics of a Validated HPLC-MS/MS Method for Rosamultin
| Metric | Value |
| Linearity (r) | > 0.9995 |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL |
| Intra-day Precision (RSD) | 3.4–7.7% |
| Inter-day Precision (RSD) | 4.3–7.2% |
| Accuracy (RE) | 2.5–5.3% |
Liquid Chromatography-Mass Spectrometry (LC/MS) systems, particularly those with a FRIT-FAB interface, have proven effective for the analytical separation and structural elucidation of isomeric saponins (B1172615) like Rosamultin and arjunetin, which are challenging to separate by traditional chromatography methods. koreascience.kr Spectroscopic techniques, including 13C-NMR and 1H-NMR, remain essential for confirming the structure of isolated Rosamultin. mdpi.commdpi.comresearchgate.net
In parallel with experimental techniques, in silico modeling approaches are gaining prominence in natural product research and hold significant potential for advancing Rosamultin studies. Techniques such as molecular docking can be used to predict the binding affinity and interaction modes of Rosamultin with potential target proteins, as demonstrated in studies with other compounds targeting enzymes like DNA topoisomerase I and soluble epoxide hydrolase. researchgate.netmdpi.com ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models can offer initial insights into the pharmacokinetic properties and potential liabilities of Rosamultin, guiding further experimental design. researchgate.netmdpi.com Quantitative Structure-Activity Relationship (QSAR) modeling could help establish relationships between the structural features of Rosamultin and its biological activities, potentially aiding in the design of more potent analogs. mdpi.com Furthermore, the integration of omics data, such as transcriptomics and metabolomics, provides a systems-level understanding of the biosynthesis of triterpenoids like Rosamultin in plants, which can inform strategies for optimizing its production and isolation. mdpi.com
Translational Research Potentials from Preclinical Findings
The promising preclinical findings for Rosamultin in various disease models highlight its significant translational research potential. Studies in animal models have demonstrated protective effects against cisplatin-induced kidney damage, radiation-induced injury, and LPS-induced acute lung injury. dntb.gov.uaresearchgate.netresearchgate.netmdpi.comresearchgate.net These results provide a foundation for exploring Rosamultin's therapeutic utility in human conditions characterized by oxidative stress, inflammation, and tissue injury.
Interactive Table 2: Summary of Preclinical Findings and Potential Translational Applications
| Preclinical Finding | Model System | Potential Translational Application |
| Nephroprotection against cisplatin (B142131) injury | HEK293 cells, Mice | Mitigating chemotherapy-induced kidney damage in patients |
| Amelioration of radiation injury | In vitro, Mice | Protecting against radiation-induced tissue damage |
| Anti-inflammatory effect in lung injury | Mice | Treating inflammatory lung conditions |
| Hepatoprotective effects | Rats | Supporting liver health and function |
| Anti-hyperlipidemic activity | Adipocyte cell lines | Managing elevated lipid levels |
However, translating preclinical successes to clinical applications is a complex process with recognized challenges. pelagobio.combihealth.orgabpi.org.uk A critical gap identified in Rosamultin research is the limited understanding of its pharmacokinetic properties in vivo, which is essential for determining appropriate dosing regimens and predicting human exposure. rsc.org The development and application of sensitive analytical methods like HPLC-MS/MS for quantifying Rosamultin in biological fluids are crucial steps towards addressing this gap and facilitating clinical pharmacokinetic studies. rsc.orgrsc.org
Future translational research should focus on conducting comprehensive pharmacokinetic and pharmacodynamic studies in relevant animal models to better predict human responses. Rigorous preclinical study design, adhering to principles that enhance reproducibility and translational predictability, is paramount. bihealth.orgfrontiersin.org While not yet extensively applied to Rosamultin, the use of advanced in silico modeling, including physiologically based pharmacokinetic (PBPK) modeling and quantitative systems pharmacology (QSP), could help integrate preclinical data and predict human pharmacokinetics and responses. premier-research.comnih.gov Bridging the translational gap will require collaborative efforts between academic researchers and pharmaceutical developers to move Rosamultin from promising preclinical observations towards potential clinical trials for specific indications where its efficacy and safety profile are most favorable.
Q & A
Basic Research Questions
Q. What standardized protocols exist for isolating Rosamultin from Potentilla anserina L., and how do extraction efficiencies vary across methodologies?
- Methodological Answer : Isolation typically involves ethanol or methanol extraction followed by chromatographic techniques (e.g., column chromatography, HPLC). Efficiency depends on solvent polarity, temperature, and plant material pretreatment. For reproducibility, validate purity via NMR and mass spectrometry, comparing retention times and spectral data against reference standards .
Q. What mechanistic evidence supports Rosamultin’s inhibition of HIV-1 protease, and how is this activity quantified in vitro?
- Methodological Answer : Competitive inhibition assays using fluorogenic substrates (e.g., Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg-NH2) measure protease activity. IC₅₀ values are derived from dose-response curves, with Rosamultin showing competitive binding to the protease active site via molecular docking simulations. Cross-validate results with Western blotting for viral protein processing .
Q. How do researchers assess Rosamultin’s protective effects against oxidative stress in cellular models?
- Methodological Answer : Use H₂O₂-induced oxidative stress models in cell lines (e.g., HepG2 or neuronal cells). Quantify ROS levels via fluorescence probes (DCFH-DA), measure apoptosis markers (caspase-3/7 activity), and validate with antioxidants like NAC as positive controls. Ensure dose ranges align with cytotoxicity thresholds (MTT assays) .
Advanced Research Questions
Q. What experimental design considerations are critical for resolving contradictions in Rosamultin’s reported bioactivity across studies?
- Methodological Answer : Discrepancies often arise from variations in cell lines, assay conditions, or compound purity. Implement factorial designs to isolate variables (e.g., cell type, serum concentration). Use meta-analysis to compare datasets, applying statistical tools (ANOVA, regression) to identify confounding factors. Replicate studies with standardized Rosamultin batches (≥95% purity) .
Q. How can researchers optimize in vivo pharmacokinetic profiles of Rosamultin given its low bioavailability?
- Methodological Answer : Employ nanoformulations (liposomes, PLGA nanoparticles) to enhance solubility and half-life. Conduct pharmacokinetic studies in rodent models, measuring plasma concentration-time curves (LC-MS/MS). Compare AUC and Cₘₐₓ across delivery methods. Cross-reference with metabolic stability assays (microsomal incubation) to identify degradation pathways .
Q. What strategies validate Rosamultin’s specificity in multi-target therapeutic applications (e.g., antiviral vs. antioxidant pathways)?
- Methodological Answer : Use siRNA knockdown or CRISPR-Cas9 to silence candidate targets (e.g., HIV-1 protease, Nrf2). Compare Rosamultin’s efficacy in wild-type vs. modified cells. Network pharmacology analysis (KEGG/GO enrichment) identifies off-target interactions. Validate via dual-luciferase reporter assays for pathway modulation .
Data Reliability & Reproducibility
Q. What statistical frameworks are recommended for analyzing dose-dependent responses in Rosamultin studies?
- Methodological Answer : Non-linear regression models (e.g., log[inhibitor] vs. normalized response) calculate EC₅₀/IC₅₀. Use Akaike’s Information Criterion (AIC) to compare model fits. For high variability, apply mixed-effects models or bootstrapping. Report 95% confidence intervals and effect sizes (Cohen’s d) to contextualize significance .
Q. How should researchers address batch-to-batch variability in Rosamultin sourcing for longitudinal studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
